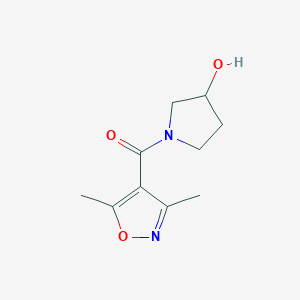

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanon

Übersicht

Beschreibung

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebstherapie: BRD4-Hemmung

Die Verbindung wurde hinsichtlich ihres Potenzials als BRD4-Inhibitor in der Krebstherapie untersucht, insbesondere gegen Brustkrebs. BRD4 ist ein Mitglied der BET-Familie (Bromodomäne und extra-terminale Domäne), die eine entscheidende Rolle bei der Regulierung der Genexpression spielt. Inhibitoren, die auf BRD4 abzielen, haben sich als vielversprechend erwiesen, um das Wachstum von Krebszellen zu stören. Insbesondere Derivate dieser Verbindung, wie DDT26, haben potente inhibitorische Wirkungen auf BRD4 gezeigt, mit signifikanter antiproliferativer Aktivität gegen triple-negative Brustkrebs (TNBC)-Zelllinien und MCF-7-Zellen .

Antiproliferative Aktivität

Die antiproliferativen Eigenschaften der Derivate der Verbindung wurden in wissenschaftlichen Studien hervorgehoben. Diese Derivate können DNA-Schäden induzieren, die Zellmigration und Koloniebildung hemmen und den Zellzyklus in der G1-Phase in MCF-7-Zellen stoppen . Dies deutet auf eine mögliche Anwendung bei der Entwicklung neuer Antikrebsmittel hin, die die Proliferation von Krebszellen verhindern können.

PARP1-Hemmung

Der Phthalazinon-Molekülteil der Derivate der Verbindung, wie DDT26, wurde als Nachahmung des PARP1-Substrats gefunden, das eine moderate hemmende Wirkung auf PARP1 zeigt . PARP1 ist ein Enzym, das an der DNA-Reparatur beteiligt ist, und seine Hemmung kann zur Anhäufung von DNA-Schäden in Krebszellen führen, wodurch die Wirksamkeit bestimmter Krebsbehandlungen erhöht wird.

Modulation der Genexpression

Forschungen zeigen, dass Derivate dieser Verbindung die Expression von Genen wie c-MYC und γ-H2AX modulieren können . Das c-MYC-Gen ist bekannt für seine Rolle bei der Zellzyklusprogression, Apoptose und zellulären Transformation, während γ-H2AX ein Marker für DNA-Schäden ist. Die Modulation der Expression dieser Gene kann in Krebsbehandlungsstrategien entscheidend sein.

Arzneimittelforschung

Die einzigartige Struktur der Verbindung und ihr Potenzial für vielfältige molekulare Wechselwirkungen machen sie zu einem wertvollen Material in der Arzneimittelforschung. Ihre Vielseitigkeit ermöglicht die Entwicklung und Synthese verschiedener Derivate, die auf eine Vielzahl von biologischen Aktivitäten und therapeutischen Anwendungen untersucht werden können.

Materialwissenschaften

In den Materialwissenschaften könnten die Derivate der Verbindung verwendet werden, um neuartige Materialien mit spezifischen Eigenschaften zu schaffen, wie z. B. verbesserte Stabilität oder gezielte Abgabesysteme für Arzneimittel. Die Möglichkeit, molekulare Wechselwirkungen fein abzustimmen, eröffnet Möglichkeiten für innovatives Materialdesign.

Chemische Synthese

Die Verbindung dient als Baustein in der chemischen Synthese und ermöglicht die Herstellung komplexer Moleküle mit präzisen Funktionalitäten. Ihre Derivate können zur Synthese neuer Verbindungen verwendet werden, die Anwendungen in verschiedenen Industrien haben, darunter Pharmazeutika und Agrochemikalien.

Studien zu molekularen Wechselwirkungen

Wirkmechanismus

Target of Action

The primary target of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is BRD4 , a protein that plays a crucial role in gene expression . BRD4 inhibitors have demonstrated promising potential in cancer therapy .

Mode of Action

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone interacts with BRD4, inhibiting its activity. The compound exhibits robust inhibitory activity against BRD4 at sub-micromolar concentrations .

Biochemical Pathways

The inhibition of BRD4 by (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .

Pharmacokinetics

The compound’s potent inhibitory effect on brd4 suggests it has good bioavailability .

Result of Action

The result of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone’s action is significant anti-proliferative activity against certain cancer cell lines . For instance, it has demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .

Biochemische Analyse

Biochemical Properties

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bromodomain-containing protein 4 (BRD4), which is involved in gene regulation . The nature of these interactions includes binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with BRD4 suggests its potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells by affecting the BRD4-mediated signaling pathways . Additionally, it can induce apoptosis in certain cell types, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. It binds to the bromodomains of BRD4, inhibiting its activity and leading to changes in gene expression . This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and survival, thereby exerting its anti-cancer effects. Additionally, it may interact with other enzymes, leading to either inhibition or activation, depending on the context of the biochemical reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and predicting potential metabolic side effects.

Transport and Distribution

The transport and distribution of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites effectively is essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.

Eigenschaften

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)10(14)12-4-3-8(13)5-12/h8,13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBPYDUNXLEHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1489708.png)

![3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1489713.png)

![7-Aminotetrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1489719.png)

![N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B1489727.png)

![7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489731.png)